2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of 2-amino-3-methylpyridine followed by fluorination using reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) . The resulting fluorinated pyridine can then be chlorinated using reagents like thionyl chloride (SOCl2) to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyridines, while oxidation can produce nitro-substituted pyridines .
Scientific Research Applications
2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares similar structural features but differs in the position of the amino group.
2-Amino-3-methylpyridine: Lacks the chloro and fluorine substituents, resulting in different chemical properties.
5-Fluoro-2-amino pyrimidine: Contains a fluorine atom but differs in the overall structure and substituent positions.
Uniqueness
2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL is unique due to the specific combination of amino, chloro, and fluorine substituents on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H8ClFN2O |
---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2 |
InChI Key |
GXEXGAJXVTUBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(CO)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.